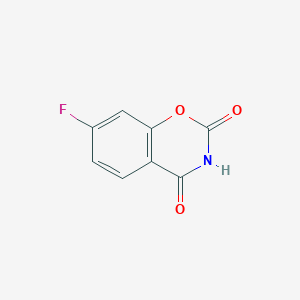

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Description

Properties

Molecular Formula |

C8H4FNO3 |

|---|---|

Molecular Weight |

181.12 g/mol |

IUPAC Name |

7-fluoro-1,3-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-8(12)10-7(5)11/h1-3H,(H,10,11,12) |

InChI Key |

FQCBMEQQXHKLDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Chlorination Reaction

Starting Material : 7-Fluoro-2H-1,4-benzoxazine-3(4H)-one

Reagents :

- Chlorinating agents: Phosphorus pentachloride (PCl₅) or chlorine gas (Cl₂)

- Solvent: Phosphorus trichloride (PCl₃) or chlorinated hydrocarbons (e.g., dichloromethane)

Procedure :

The starting material undergoes chlorination at the 2-position using PCl₅ or Cl₂ in a PCl₃ medium. The reaction is conducted at room temperature or under reflux (65°C), yielding 2,2-dichloro-7-fluoro-2H-1,4-benzoxazine-3(4H)-one as a reddish-brown liquid.

Key Data :

- Yield : >95% (GC/MS confirmation)

- Intermediate Characterization :

- GC/MS : m/z = 234.96 (M⁺)

- ¹H-NMR (DMSO-d₆) : δ 2.90 (br, 1H)

Step 2: Chlorine-Fluorine Exchange

Reagents :

- Fluorinating agents: Pyridine hydrofluoride (C₅H₅N·HF) or triethylamine hydrofluoride

- Solvent: Ethyl acetate or dichloromethane

Procedure :

The chlorinated intermediate reacts with pyridine hydrofluoride at 50°C for 4 hours. After extraction and purification, the final product is obtained.

Key Data :

- Yield : 84.97%

- Product Characterization :

- GC/MS : m/z = 203.02 (M⁺)

- ¹H-NMR (CDCl₃) : δ 2.90 (br, 1H)

Alternative Method: Microwave-Assisted Cyclization

Reaction Setup

Starting Material : 7-Fluoro-2-aminophenol derivatives

Reagents :

- Thionyl chloride (SOCl₂) for esterification

- Aqueous ammonia (NH₃) for amidation

- Microwave irradiation (250 W, 120°C)

- Esterification : The carboxylic acid precursor reacts with SOCl₂ in methanol to form the methyl ester.

- Amidation : The ester undergoes microwave-assisted reaction with aqueous NH₃ to yield the amide intermediate.

- Cyclization : The intermediate is treated with diketene or carbonyl sources under reflux to form the benzoxazine-dione core.

Key Data :

- Yield : ~60–70% (over three steps)

- Challenges : Requires precise control of microwave conditions to avoid side reactions.

Comparative Analysis of Methods

| Parameter | Chlorination-Fluorination | Microwave Cyclization |

|---|---|---|

| Starting Material | 7-Fluoro-2H-1,4-benzoxazine-3(4H)-one | 7-Fluoro-2-aminophenol derivatives |

| Key Reagents | PCl₅, pyridine hydrofluoride | SOCl₂, NH₃, diketene |

| Reaction Time | 4–6 hours | 2–3 hours (microwave step) |

| Overall Yield | 85% | 60–70% |

| Scalability | High (industrial preference) | Moderate (lab-scale) |

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom in the benzoxazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a heterocyclic compound belonging to the benzoxazine class and has a molecular formula of . It features a fluorine atom at the 7-position of the benzoxazine ring, giving it unique chemical properties. The compound's bicyclic structure consists of a benzene ring fused to an oxazine ring containing two carbonyl groups (diones) at the 2 and 4 positions. This configuration gives the compound distinctive reactivity and biological activity.

Potential Applications

- Antithrombotic Agent Research has indicated that 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione has demonstrated inhibitory effects on thrombin and glycoprotein IIb/IIIa receptor activities. It has been studied for its potential as an antithrombotic agent.

- Treatment of Diseases Its structural characteristics suggest possible applications in treating various diseases due to its ability to modulate biological pathways.

Structural Similarity

Several compounds share structural similarities with 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2H-1,4-benzoxazine-3(4H)-one | Benzoxazine structure without fluorine | Used in various medicinal applications |

| Flumioxazin | Contains a propynyl group; used as herbicide | Exhibits significant herbicidal activity |

| 6-Amino-7-fluoro-4H-benzoxazin-3-one | Amino substitution at position 6 | Potentially enhanced biological activity |

| 2H-1,3-benzoxazine-2,4(3H)-dione | Lacks fluorine; simpler structure | Known for analgesic properties |

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves the inhibition of specific enzymes or molecular targets. For example, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), which is crucial in the biosynthesis of heme . This inhibition disrupts the production of essential biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Benzoxazines

| Compound | Substituent | Melting Point (°C) | IR C=O Stretch (cm⁻¹) | Yield (%) |

|---|---|---|---|---|

| 7-Fluoro-1,3-benzoxazine-2,4-dione | F (C7) | Not reported | ~1760 (estimated) | 57 |

| 5-Pentadecyl-3-phenyl-1,3-benzoxazine | C15H31, Ph | 123–124 | 1764, 1696 | 90 |

| 6-Chloro-1,3-benzoxazine-2,4-dione | Cl (C6) | Not reported | ~1760 | Not reported |

Key Research Findings

- Fluorine’s Role : The 7-fluoro substituent enhances bioactivity by increasing electronegativity and resistance to metabolic degradation .

- Synthetic Efficiency: TMSCl-catalyzed methods for fluoro-benzoxazines offer moderate yields (57%), whereas palladium-catalyzed routes for non-fluorinated analogs achieve higher efficiency .

- Safety Profiles : Halogenated benzoxazines require careful handling (e.g., bromo and nitro derivatives), while thiazolidinediones exhibit favorable toxicity profiles .

Biological Activity

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant studies associated with this compound, highlighting its implications in medicinal chemistry.

- Molecular Formula : C₉H₈FNO₃

- Molecular Weight : 181.1 g/mol

- CAS Number : 1400990-47-7

Biological Activity Overview

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine derivatives have been studied for various biological activities, including:

- Anticancer Activity : Compounds in this class have shown promise against various cancer cell lines.

- Antimicrobial Properties : Exhibiting activity against bacteria and fungi.

- Neuropharmacological Effects : Some derivatives have been evaluated for their effects on neurotransmitter receptors.

Anticancer Activity

A study conducted on the anticancer properties of benzoxazine derivatives indicated that 7-fluoro compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance, research demonstrated that modifications at the 2-position of the benzoxazine ring enhanced activity against breast and colon cancer cells .

Antimicrobial Properties

Research has highlighted the antibacterial and antifungal activities of 7-fluoro derivatives. A comparative study revealed that these compounds could inhibit the growth of various pathogens, suggesting their potential as therapeutic agents in infectious diseases .

Neuropharmacological Effects

The interaction of 7-fluoro derivatives with serotonin receptors has been explored. Specifically, studies on related compounds have shown that modifications can lead to increased affinity for serotonin 5-HT3 receptors, indicating potential applications in treating anxiety and depression .

Case Studies

| Study | Findings | Cell Lines/Models |

|---|---|---|

| Study 1 | Significant antiproliferative activity against breast cancer cells | MCF-7 (breast cancer) |

| Study 2 | Effective against Staphylococcus aureus and Candida albicans | Bacterial and fungal models |

| Study 3 | High affinity for serotonin receptors leading to potential anxiolytic effects | Rat models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.